N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12N4OS2 and its molecular weight is 352.43. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound belongs to the class of thiazoles and indoles , which are known to have diverse biological activities. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of action
Thiazoles and indoles generally work by interacting with various cellular targets, leading to changes in cellular function .
Biochemical pathways
Thiazoles and indoles are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazoles and indoles are generally well-absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of action
Thiazoles and indoles are known to have a wide range of effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .
Biological Activity
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiadiazole and pyridine moieties, exhibits a range of pharmacological properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₇H₁₂N₄OS₂
- Molecular Weight : 352.43 g/mol
Structural Features
The compound features:
- A thiophen ring, contributing to its electron-rich characteristics.
- A pyridine ring that enhances its interaction with biological targets.
- A thiadiazole moiety known for various biological activities.
Anticancer Activity
Research indicates that compounds containing thiadiazole and pyridine rings often exhibit significant anticancer properties. For instance:
- Mechanism of Action : this compound may inhibit key kinases involved in tumorigenesis and disrupt DNA replication processes.
- Case Studies : In vitro studies have shown that similar thiadiazole derivatives effectively inhibit cancer cell proliferation. For example, compounds with structural similarities demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines (e.g., T47D and SW707) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Effects : Studies have reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, derivatives of thiadiazoles exhibited up to 80% inhibition against S. aureus .
- Antifungal Activity : The compound's antifungal properties have been evaluated against Candida species, with some derivatives showing effective inhibition rates .
Other Biological Activities
- Anticonvulsant Properties : Thiadiazole derivatives have been investigated for anticonvulsant effects, indicating a broader therapeutic potential beyond oncology .
- Nitric Oxide Synthase Inhibition : Some studies suggest that thiadiazole-based compounds can selectively inhibit neuronal and inducible nitric oxide synthase (nNOS and iNOS), which may have implications for neuroprotection .
Table 1: Biological Activities of Thiadiazole Derivatives
Activity Type | Compound Example | IC₅₀ (µM) | Target Organism/Cell Line |
---|---|---|---|
Anticancer | Thiadiazole derivative A | 1.61 | T47D Cancer Cell Line |
Antibacterial | Thiadiazole derivative B | 80% | S. aureus |
Antifungal | Thiadiazole derivative C | 70% | C. albicans |
Anticonvulsant | Thiadiazole derivative D | 0.5 | PTZ-induced seizures in mice |
Table 2: Structure Activity Relationship (SAR)
Compound Structure | Activity Type | Notable Features |
---|---|---|
N-(substituted phenyl)-1,3,4-thiadiazole | Anticancer | Presence of electron-donating groups |
5-substituted 1,3,4-thiadiazoles | Antibacterial | Enhanced lipophilicity improves activity |
2-(thiophen-2-yl)-pyridin derivatives | Anticonvulsant | Effective against various seizure models |
Research Findings
Research has consistently highlighted the potential of thiadiazole-containing compounds in drug development:
- A study by Karegoudar et al. synthesized new derivatives that showed promising antimicrobial activity with lower ID₅₀ values compared to standard treatments like cisplatin .
- Matysiak et al. reported on the antiproliferative activities of thiadiazoles, emphasizing their ability to inhibit cellular pathways critical for tumor growth .
- Molecular docking studies have elucidated the interaction mechanisms between these compounds and their biological targets, further supporting their therapeutic potential .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(12-3-4-13-14(9-12)21-24-20-13)19-10-11-5-6-18-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJVTSJMSORMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.